

Application Notes and Protocols for Electrophysiological Characterization of VU0361747

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Compound of Interest

Compound Name: VU0361747

Cat. No.: B10771363

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These application notes provide a detailed protocol for the electrophysiological characterization of **VU0361747**, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The primary application detailed is the use of whole-cell patch-clamp electrophysiology in acute brain slices to measure the potentiation of acetylcholine (ACh)-induced currents.

Introduction

VU0361747 is a selective M1 mAChR PAM, a class of compounds that do not directly activate the receptor but enhance the response to the endogenous agonist, acetylcholine.^[1] This property makes them a promising therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia, where cholinergic signaling is impaired.^[1] Electrophysiological techniques, particularly patch-clamp recordings, are essential for characterizing the functional effects of such modulators on neuronal activity.^[2] This document outlines the necessary setup, solutions, and procedures for these experiments.

Key Experimental Parameters

The following tables summarize the critical solutions and equipment for the electrophysiological recording setup.

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF) Solutions

Component	Slicing aCSF (mM)	Recovery aCSF (mM)	Recording aCSF (mM)
NMDG	92	-	-
Choline Chloride	-	-	-
NaCl	-	92	126
KCl	2.5	2.5	2.5
NaH ₂ PO ₄	1.25	1.25	1.25
NaHCO ₃	30	30	26
HEPES	20	20	-
D-Glucose	25	25	10
MgSO ₄	10	2	2
CaCl ₂	0.5	2	2
Thiourea	2	2	-
Sodium Ascorbate	5	5	-
Sodium Pyruvate	3	3	-

All solutions should be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) and have a pH of 7.3-7.4 and an osmolarity of 300-310 mOsm.

Table 2: Composition of Intracellular Pipette Solution

Component	Concentration (mM)
K-Gluconate	135
KCl	10
HEPES	10
EGTA	0.2
Mg-ATP	4
Na-GTP	0.4
Phosphocreatine	10

The pH should be adjusted to 7.25 with KOH and osmolarity to 290 mOsm.

Table 3: Electrophysiology Equipment

Equipment	Description
Vibrating Microtome	For preparing acute brain slices (e.g., Leica VT1200S).
Upright Microscope	With DIC optics and infrared illumination for visualizing neurons.
Micromanipulators	For precise positioning of recording and stimulation electrodes.
Patch-Clamp Amplifier	e.g., Axon MultiClamp 700B.
Digitizer	e.g., Axon Digidata 1550.
Perfusion System	For continuous delivery of aCSF to the recording chamber.
Temperature Controller	To maintain the recording chamber at a physiological temperature (32-34°C).
Faraday Cage	To shield the setup from electrical noise.
Data Acquisition Software	e.g., pCLAMP.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

- Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate.
- Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing aCSF.
- Mount the brain on the vibratome stage and prepare 300 μ m thick coronal slices containing the region of interest (e.g., prefrontal cortex or hippocampus).
- Transfer the slices to a recovery chamber containing carbogenated recovery aCSF at 32-34°C for 30 minutes.
- After the initial recovery, transfer the slices to a holding chamber with carbogenated recording aCSF at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min, maintained at 32-34°C.
- Visualize pyramidal neurons in the desired layer (e.g., layer V of the prefrontal cortex) using the microscope.
- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω and fill with the intracellular solution.
- Approach a neuron with the recording pipette while applying positive pressure.
- Upon forming a dimple on the cell membrane, release the positive pressure to form a Gigaohm seal (>1 G Ω).
- Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
- Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.
- Allow the cell to stabilize for 5-10 minutes before starting the experiment.

Protocol 3: Application of VU0361747 and Agonist

- Establish a stable baseline recording of the holding current.
- Apply a sub-maximal concentration of an M1 agonist, such as acetylcholine (ACh) or carbachol (e.g., 10 μ M), via the perfusion system and record the induced inward current.
- Wash out the agonist until the holding current returns to baseline.
- Perfuse the slice with a solution containing **VU0361747** (e.g., 1-10 μ M) for 5-10 minutes.
- Co-apply the same concentration of the M1 agonist in the continued presence of **VU0361747** and record the potentiated inward current.
- Wash out both compounds to allow the holding current to return to baseline.

Data Presentation

The potentiation of the agonist-induced current by **VU0361747** can be quantified and presented in a table. The following is an example based on data from a similar M1 PAM, BQCA.

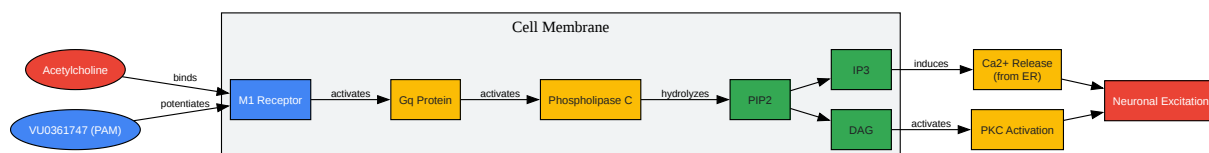
Table 4: Example of Potentiation of Carbachol-Induced Inward Current by an M1 PAM (BQCA) in Prefrontal Cortex Neurons

Condition	Inward Current (pA)
Carbachol (10 μ M) alone	21.54 \pm 2.42
Carbachol (10 μ M) + BQCA (1 μ M)	55.07 \pm 6.28

Data are presented as mean \pm SEM. The increase in the inward current in the presence of the PAM demonstrates its positive allosteric modulatory effect.

Visualizations

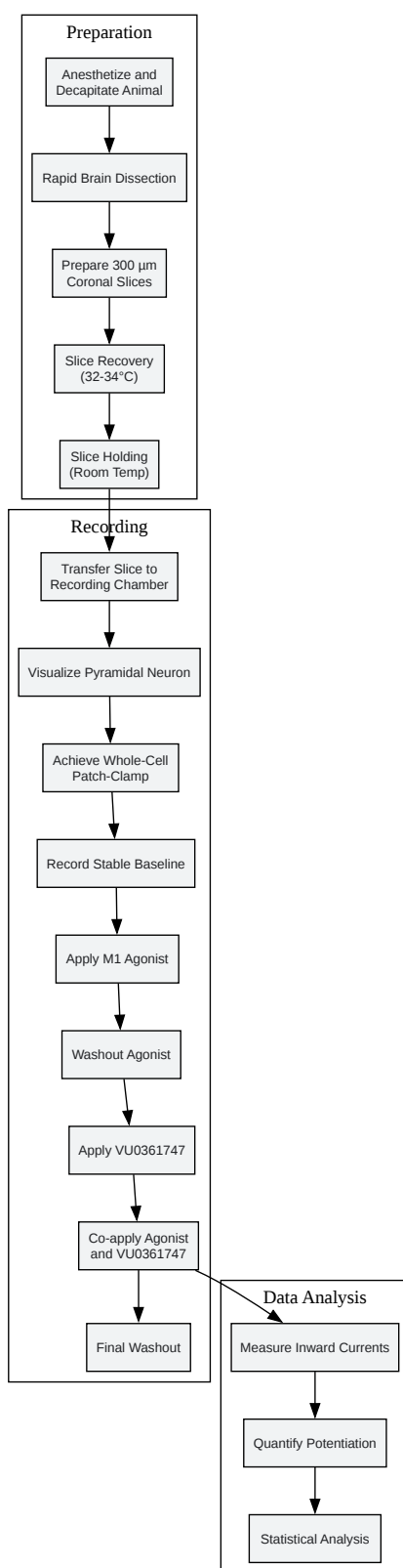
Signaling Pathway



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Caption: M1 muscarinic receptor signaling pathway.

Experimental Workflow



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Caption: Experimental workflow for whole-cell patch-clamp recording.

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References

- 1. Electrophysiological and anatomical characterization of synaptic remodeling in the mouse whisker thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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